Copper(II)i-butyrate

Catalog No.
S1779153
CAS No.
15432-56-1
M.F
C8H16CuO4
M. Wt
239.758
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II)i-butyrate

CAS Number

15432-56-1

Product Name

Copper(II)i-butyrate

IUPAC Name

copper;2-methylpropanoic acid

Molecular Formula

C8H16CuO4

Molecular Weight

239.758

InChI

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);

InChI Key

IUDVTSVMVUHJHE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)O.CC(C)C(=O)O.[Cu]

Copper(II)i-butyrate is an organometallic compound with the chemical formula C8H14CuO4\text{C}_8\text{H}_{14}\text{CuO}_4. It consists of copper ions coordinated with butyrate ligands, forming a complex structure characterized by a planar core comprising four copper atoms bridged by four butyrate groups. This compound exhibits a light blue color and is soluble in polar solvents, making it versatile for various applications in chemistry and biology .

Precursor Material:

Copper(II)i-butyrate is primarily studied as a precursor material for the synthesis of other copper-based compounds with specific properties. For instance, researchers have used it to prepare various copper oxides, which are important materials in diverse applications such as catalysis, electronics, and energy storage [].

Potential Biological Activity:

  • Antimicrobial activity: One study reported potential antimicrobial activity of Copper(II)i-butyrate against certain bacterial strains []. However, this finding needs further exploration to determine its efficacy and potential clinical relevance.
  • Anti-inflammatory activity: Another study investigated the anti-inflammatory properties of Copper(II)i-butyrate in a cell line model []. However, further research is necessary to understand its potential in vivo applications and safety profile.

  • Oxidation-Reduction Reactions: The compound can undergo redox reactions where copper(II) is reduced to copper(I) or elemental copper. For example, in the presence of reducing agents like hydrazine, the reduction process can be represented as:
    Cu2++Reducing AgentCu+ or Cu0\text{Cu}^{2+}+\text{Reducing Agent}\rightarrow \text{Cu}^{+}\text{ or }\text{Cu}^0
  • Substitution Reactions: The butyrate ligands can be substituted by other ligands such as acetate or chloride. For instance, reacting with hydrochloric acid yields copper(II) chloride and butyric acid:
    Cu C4H7O2)2+2HClCuCl2+2C4H8O2\text{Cu C}_4\text{H}_7\text{O}_2)_2+2\text{HCl}\rightarrow \text{CuCl}_2+2\text{C}_4\text{H}_8\text{O}_2
  • Complex Formation: Copper(II)i-butyrate can form coordination complexes with various ligands like amines and phosphines, resulting in compounds with distinct properties .

Copper(II)i-butyrate plays a vital role in biological systems due to the essential nature of copper as a trace element. It is involved in several biochemical pathways, including:

  • Enzyme Function: Copper acts as a cofactor for numerous enzymes, facilitating critical biological reactions such as respiration and antioxidant mechanisms.
  • Cellular Effects: The compound influences cellular functions by regulating processes within organelles like mitochondria, affecting energy metabolism and oxidative stress responses .
  • Toxicity Considerations: While essential, excessive copper can lead to oxidative stress and cellular damage due to free radical generation .

Copper(II)i-butyrate can be synthesized through various methods:

  • Direct Reaction: A common method involves reacting copper(II) hydroxide with butyric acid:
    Cu OH 2+2C4H8O2Cu C4H7O2)2+2H2O\text{Cu OH }_2+2\text{C}_4\text{H}_8\text{O}_2\rightarrow \text{Cu C}_4\text{H}_7\text{O}_2)_2+2\text{H}_2\text{O}
  • Use of Copper Oxide or Carbonate: In industrial settings, starting materials like copper(II) oxide or copper(II) carbonate can react with butyric acid in solvents such as ethanol or water under controlled conditions .

Unique FeaturesCopper(II) AcetateAcetateOrganic synthesisCommonly used as a precursor for other copper compounds.Copper(II) PropionatePropionateCatalysis and material scienceSimilar reactivity but different ligand environment.Copper(I) ButyrateButyrateCatalysisExhibits different oxidation states compared to Copper(II) variants.

The uniqueness of Copper(II)i-butyrate lies in its specific ligand environment which influences its reactivity and stability across various chemical and biological contexts .

Research on Copper(II)i-butyrate has revealed significant interactions with biomolecules:

  • Enzyme Interactions: Studies indicate that this compound can modulate enzyme activity through its metal ion content, influencing metabolic pathways.
  • DNA Binding: Interaction studies have shown that Copper(II)i-butyrate can bind to DNA, affecting gene expression and cellular processes .
  • Protein Complex Formation: It forms complexes with proteins, altering their structure and function, which is crucial for understanding its biological implications .

Dates

Modify: 2023-08-15

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